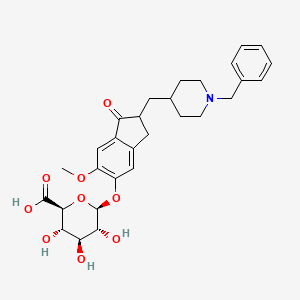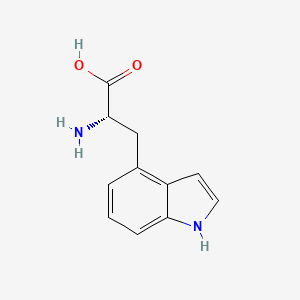![molecular formula C23H27BO3 B3325772 [3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid CAS No. 221137-01-5](/img/structure/B3325772.png)
[3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid
Vue d'ensemble
Description
[3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid is a boronic acid derivative that features an adamantane group and a benzyloxy group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane group is introduced through a Friedel-Crafts alkylation reaction.
Introduction of the Benzyloxy Group: The benzyloxy group is added via a nucleophilic substitution reaction.
Boronic Acid Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: The major product is often a benzoic acid derivative.
Reduction: The major product is a boronate ester.
Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Biology
In biological research, this compound is used as a molecular probe to study enzyme interactions and cellular processes. Its boronic acid group can form reversible covalent bonds with diols, making it useful in glycoprotein and carbohydrate research .
Medicine
In medicine, the compound is explored for its potential as a drug delivery agent. The adamantane group enhances the compound’s stability and bioavailability, making it a promising candidate for targeted drug delivery systems .
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties .
Mécanisme D'action
The mechanism of action of [3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols. This interaction is crucial in its role as a molecular probe and in drug delivery systems. The compound targets specific molecular pathways, such as glycoprotein interactions, by binding to diol-containing molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the adamantane and benzyloxy groups, making it less stable and less versatile in applications.
4-(Benzyloxy)phenylboronic Acid: Similar but lacks the adamantane group, which reduces its stability and bioavailability.
3-(Adamantan-1-yl)phenylboronic Acid: Similar but lacks the benzyloxy group, affecting its reactivity and applications.
Uniqueness
The presence of both the adamantane and benzyloxy groups in [3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid enhances its stability, reactivity, and versatility in various applications, making it unique compared to other boronic acid derivatives .
Propriétés
IUPAC Name |
[3-(1-adamantyl)-4-phenylmethoxyphenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27BO3/c25-24(26)20-6-7-22(27-15-16-4-2-1-3-5-16)21(11-20)23-12-17-8-18(13-23)10-19(9-17)14-23/h1-7,11,17-19,25-26H,8-10,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLDLHAMOGSBRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C34CC5CC(C3)CC(C5)C4)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[2-(Diphenylmethoxy)ethyl]-N,N',N'-trimethyl-ethylenediamine Dimaleate](/img/structure/B3325787.png)
![2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]acetamide](/img/structure/B3325795.png)

